Cas no 848678-68-2 (4-amino-1,3-dihydro-1-methyl-2H-Indol-2-one)
4-amino-1,3-dihydro-1-methyl-2H-Indol-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-amino-1,3-dihydro-1-methyl-2H-Indol-2-one
- MFCD12924491
- FT-0711913
- 4-amino-1-methyl-2,3-dihydro-1H-indol-2-one
- AC8496
- SCHEMBL5441241
- 848678-68-2
- 4-amino-1-methyl-3H-indol-2-one
- QRBNVRAJAJBCBK-UHFFFAOYSA-N
- SY263286
- 4-amino-1-methylindolin-2-one
- 4-Amino-1-methyl-1,3-dihydro-2H-indol-2-one
- DA-02393
-
- MDL: MFCD12924491
- Inchi: 1S/C9H10N2O/c1-11-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5,10H2,1H3
- InChI Key: QRBNVRAJAJBCBK-UHFFFAOYSA-N
- SMILES: O=C1CC2C(=CC=CC=2N1C)N
Computed Properties
- Exact Mass: 162.079312947g/mol
- Monoisotopic Mass: 162.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 46.3Ų
4-amino-1,3-dihydro-1-methyl-2H-Indol-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D780115-1g |
4-Amino-1-methylindolin-2-one |
848678-68-2 | 95% | 1g |
$1090 | 2024-07-20 | |
| Chemenu | CM668928-100mg |
4-AMINO-1,3-DIHYDRO-1-METHYL-2H-INDOL-2-ONE |
848678-68-2 | 95% | 100mg |
$*** | 2023-05-29 | |
| Chemenu | CM668928-250mg |
4-AMINO-1,3-DIHYDRO-1-METHYL-2H-INDOL-2-ONE |
848678-68-2 | 95% | 250mg |
$*** | 2023-05-29 | |
| Aaron | AR00G8LL-100mg |
4-Amino-1,3-dihydro-1-methyl-2H-indol-2-one |
848678-68-2 | 95% | 100mg |
$106.00 | 2025-02-13 | |
| Aaron | AR00G8LL-250mg |
4-Amino-1,3-dihydro-1-methyl-2H-indol-2-one |
848678-68-2 | 95% | 250mg |
$260.00 | 2025-02-13 | |
| 1PlusChem | 1P00G8D9-100mg |
4-AMINO-1,3-DIHYDRO-1-METHYL-2H-INDOL-2-ONE |
848678-68-2 | 95% | 100mg |
$127.00 | 2024-04-21 | |
| 1PlusChem | 1P00G8D9-250mg |
4-AMINO-1,3-DIHYDRO-1-METHYL-2H-INDOL-2-ONE |
848678-68-2 | 95%+ | 250mg |
$276.00 | 2024-04-21 | |
| A2B Chem LLC | AH56541-100mg |
4-AMINO-1,3-DIHYDRO-1-METHYL-2H-INDOL-2-ONE |
848678-68-2 | 95%+ | 100mg |
$128.00 | 2024-04-19 | |
| A2B Chem LLC | AH56541-250mg |
4-AMINO-1,3-DIHYDRO-1-METHYL-2H-INDOL-2-ONE |
848678-68-2 | 95%+ | 250mg |
$298.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594385-1g |
4-Amino-1-methylindolin-2-one |
848678-68-2 | 98% | 1g |
¥6536.00 | 2024-07-28 |
4-amino-1,3-dihydro-1-methyl-2H-Indol-2-one Suppliers
4-amino-1,3-dihydro-1-methyl-2H-Indol-2-one Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 4-amino-1,3-dihydro-1-methyl-2H-Indol-2-one
Introduction to 4-amino-1,3-dihydro-1-methyl-2H-Indol-2-one (CAS No. 848678-68-2)
4-amino-1,3-dihydro-1-methyl-2H-Indol-2-one, identified by the chemical compound code CAS No. 848678-68-2, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, belonging to the indole derivatives family, exhibits a unique structural framework that makes it a promising candidate for further exploration in drug discovery and development. The presence of both amino and carbonyl functional groups in its structure imparts diverse reactivity, enabling its participation in various chemical transformations essential for synthesizing bioactive molecules.
The structural motif of 4-amino-1,3-dihydro-1-methyl-2H-Indol-2-one consists of a benzene ring fused with a pyrrole ring, with an amino group (-NH₂) at the 4-position and a methyl group (-CH₃) at the 1-position. This configuration contributes to its potential as a pharmacophore in designing novel therapeutic agents. The compound's solubility profile and stability under different conditions are critical factors that influence its suitability for various applications in synthetic chemistry and biological assays.
In recent years, indole derivatives have been extensively studied due to their broad spectrum of biological activities. Among these, 4-amino-1,3-dihydro-1-methyl-2H-Indol-2-one has shown promise in preclinical studies as a precursor for molecules targeting neurological disorders, inflammation, and cancer. The indole scaffold is well-documented for its role in modulating enzymatic pathways and interacting with biological receptors, making it an attractive scaffold for medicinal chemists.
One of the most compelling aspects of 4-amino-1,3-dihydro-1-methyl-2H-Indol-2-one is its versatility in chemical modification. The amino group at the 4-position can undergo acylation, alkylation, or coupling reactions with other biomolecules, while the carbonyl group can participate in condensation reactions to form more complex structures. This reactivity has been leveraged in the synthesis of peptidomimetics and small-molecule inhibitors targeting specific disease pathways.
Recent advancements in computational chemistry have further enhanced the understanding of 4-amino-1,3-dihydro-1-methyl-2H-Indol-2-one's interactions with biological targets. Molecular docking studies have revealed that this compound can bind to various protein receptors with high affinity, suggesting its potential as an allosteric modulator or competitive inhibitor. These findings have prompted researchers to explore its efficacy in treating conditions such as neurodegenerative diseases and autoimmune disorders.
The synthesis of 4-amino-1,3-dihydro-1-methyl-2H-Indol-2-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include cyclization of appropriately substituted indole precursors followed by functional group interconversion. The development of green chemistry principles has also influenced synthetic methodologies, emphasizing the use of sustainable solvents and catalytic systems to minimize environmental impact.
In addition to its pharmaceutical applications, 4-amino-1,3-dihydro-1-methyl-2H-Indol-2-one has found utility in materials science and agrochemical research. Its ability to form stable complexes with metal ions makes it a candidate for developing metal chelating agents used in industrial processes or as cofactors in enzymatic reactions. Furthermore, derivatives of this compound have been investigated for their potential as biopesticides due to their ability to disrupt metabolic pathways in pests while maintaining low toxicity to non-target organisms.
The future prospects of 4-amino-1,3-dihydro-1-methyl-2H Indol - 2 - one (CAS No. 848678 - 68 - 2) are promising as ongoing research continues to uncover new applications and optimize synthetic protocols. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of laboratory findings into clinical trials and commercial products. As our understanding of molecular interactions evolves, compounds like this will play a pivotal role in addressing unmet medical needs across various therapeutic areas.
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